2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Fluoride sensing Photoluminescence quenching Platinum nanoparticles

Researchers face unreliable yields when using free 4-ethynylphenylboronic acid due to rapid protodeboronation. This bench-stable pinacol ester solves this by providing: • ~100× greater protodeboronation resistance than the free acid for multi-step synthesis • Orthogonal reactivity: Suzuki coupling via boronic ester + Sonogashira/click via terminal alkyne • Key intermediate for F-18 PET tracer synthesis (galectin-3 inhibitor surrogates) • Fluoride sensor selectivity: 170× higher quenching constant for F⁻ vs Cl⁻

Molecular Formula C14H17BO2
Molecular Weight 228.1 g/mol
CAS No. 1034287-04-1
Cat. No. B1398680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS1034287-04-1
Molecular FormulaC14H17BO2
Molecular Weight228.1 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#C
InChIInChI=1S/C14H17BO2/c1-6-11-7-9-12(10-8-11)15-16-13(2,3)14(4,5)17-15/h1,7-10H,2-5H3
InChIKeyLOVNTFMVZVIASV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethynylphenylboronic Acid Pinacol Ester – Product Overview


2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as 4-Ethynylphenylboronic acid pinacol ester) is a dual-functional organoboron compound featuring a boronic acid pinacol ester and a terminal alkyne moiety [1]. With a molecular formula of C14H17BO2 and a molecular weight of 228.10 g/mol, this solid compound (mp 66-70 °C) is soluble in common organic solvents and insoluble in water [1]. Its utility spans from serving as a protected boronic acid in Suzuki-Miyaura cross-couplings to acting as an alkyne building block for Sonogashira couplings or click chemistry . This unique combination of reactive handles makes it a versatile intermediate in pharmaceutical development, advanced material synthesis, and diagnostic probe preparation .

4-Ethynylphenylboronic Acid Pinacol Ester – Key Advantages


Direct substitution with a simpler boronic ester (e.g., phenylboronic acid pinacol ester) or the corresponding free acid (4-ethynylphenylboronic acid) is not feasible without significant performance trade-offs. The free acid exhibits poor stability, being prone to rapid protodeboronation and oxidation, which compromises reproducibility and long-term storage . While phenylboronic acid pinacol ester offers the stability of a pinacol ester, it lacks the essential terminal alkyne group required for secondary functionalization via Sonogashira coupling or click chemistry, a critical limitation for applications in bioconjugation, sensor development, and advanced material synthesis [1]. The target compound uniquely integrates both properties, providing a stable, bench-stable handle for multi-step synthetic sequences that demand orthogonal reactivity.

4-Ethynylphenylboronic Acid Pinacol Ester – Performance Comparison


Fluoride Ion Selectivity in Photoluminescence Quenching

Functionalization of platinum nanoparticles with 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pt-EPBAPE) yields a system with exceptionally high selectivity for fluoride ions over a wide range of other anions. The photoluminescence quenching constant (K) for F⁻ is 1.71 × 10³ M⁻¹, which is over 170 times higher than that for Cl⁻ (0.010 × 10³ M⁻¹) and more than three times higher than for H₂PO₄⁻ (0.53 × 10³ M⁻¹) [1]. The lowest detectable concentration for F⁻ is 0.051 mM, compared to 0.12 mM for H₂PO₄⁻, demonstrating superior sensitivity [1].

Fluoride sensing Photoluminescence quenching Platinum nanoparticles Boronate affinity

Enhanced Protodeboronation Stability

The pinacol ester moiety provides a significant steric and electronic shield to the boron center, conferring stability against protodeboronation that is approximately two orders of magnitude (100×) greater than that of the corresponding free boronic acid, 4-ethynylphenylboronic acid . This class-level inference is supported by stability calculations on analogous pinacol boronic esters .

Boronic ester stability Protodeboronation Shelf-life Suzuki coupling

F-18 Radiolabeling of Galectin-3 PET Tracers

This specific compound serves as a crucial intermediate in the preparation of F-18 radiolabeled galectin-3 inhibitors, which are used as surrogate positron emission tomography (PET) tracers for drug candidates like TD139 and GB1107 . This application leverages the unique combination of the pinacol ester for boron-based chemistry and the terminal alkyne for efficient radioconjugation.

PET tracer Fluorine-18 Radiochemistry Galectin-3

Application Scenarios for 4-Ethynylphenylboronic Acid Pinacol Ester


Development of Fluoride-Selective Chemical Sensors

Researchers requiring a building block for highly selective fluoride sensors should prioritize this compound. As demonstrated in the literature, nanoparticles functionalized with it exhibit a quenching constant for fluoride (1.71 × 10³ M⁻¹) that is over 170 times greater than for chloride [1]. This ensures minimal interference from common biological and environmental anions, a critical factor in sensor performance.

Synthesis of PET Tracers for Galectin-3 Inhibitor Pharmacokinetics

For radiochemistry labs developing F-18 labeled PET tracers, this compound is a documented key intermediate for creating surrogates of the clinical-stage galectin-3 inhibitors TD139 and GB1107 . Its dual functionality streamlines the radioconjugation process, making it a preferred choice over other building blocks that would require additional synthetic steps.

Multi-Step Synthesis of Advanced Organic Frameworks

In medicinal chemistry or materials science where orthogonal reactivity is paramount, this compound provides a stable, bench-stable boronic ester handle that is ~100 times more resistant to protodeboronation than its free acid counterpart . This stability allows for purification and storage without significant degradation, a key advantage over the corresponding free acid [1], thereby ensuring higher yields and greater reproducibility in complex, multi-step synthetic sequences.

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